4-Fluoropyrimidine
CAS No.: 31462-55-2
Cat. No.: VC2385780
Molecular Formula: C4H3FN2
Molecular Weight: 98.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31462-55-2 |
---|---|
Molecular Formula | C4H3FN2 |
Molecular Weight | 98.08 g/mol |
IUPAC Name | 4-fluoropyrimidine |
Standard InChI | InChI=1S/C4H3FN2/c5-4-1-2-6-3-7-4/h1-3H |
Standard InChI Key | ZBCSZYVDLLOFMU-UHFFFAOYSA-N |
SMILES | C1=CN=CN=C1F |
Canonical SMILES | C1=CN=CN=C1F |
Introduction
Chemical Identity and Structure
Basic Properties
4-Fluoropyrimidine is a small heterocyclic compound with the molecular formula C4H3FN2 and a molecular weight of 98.08 g/mol . The compound is characterized by its pyrimidine ring structure with a fluorine atom substituted at the 4-position. This chemical entity is registered in various databases and has been assigned multiple identifiers to facilitate research and reference.
Identification and Nomenclature
The compound is recognized by several synonyms and identifiers in chemical databases and literature, allowing for consistent identification across different research contexts.
Table 1: Identification Information for 4-Fluoropyrimidine
Parameter | Information |
---|---|
PubChem CID | 19595920 |
Molecular Formula | C4H3FN2 |
IUPAC Name | 4-Fluoropyrimidine |
Common Synonyms | 4-FLUOROPYRIMIDINE, 4-Fluoro-pyrimidine, 6-fluoropyrimidine |
Registry Numbers | 31462-55-2, DTXSID90598921 |
Creation Date in PubChem | 2007-12-05 |
Last Modification Date | 2025-02-22 |
This identification information is crucial for researchers seeking to study or utilize this compound in various applications .
Structural Characteristics
Molecular Structure
4-Fluoropyrimidine possesses a planar heterocyclic structure with a six-membered ring containing two nitrogen atoms at positions 1 and 3, similar to the basic pyrimidine scaffold. The distinctive feature is the fluorine atom at position 4, which imparts unique electronic properties to the molecule. The compound's structure can be represented in both 2D and 3D formats, with the latter providing insight into its spatial arrangement .
Electronic Properties
The presence of the fluorine atom significantly affects the electronic distribution within the pyrimidine ring. Fluorine, being highly electronegative, withdraws electron density from the ring system, altering its reactivity patterns compared to unsubstituted pyrimidine. This electronic characteristic is particularly important when considering the compound's potential interactions in biological systems or its behavior in chemical reactions.
Synthesis Methods
Novel Three-Component Heterocyclization
Recent research has explored innovative approaches to synthesizing fluorinated pyrimidine derivatives. A notable synthetic method involves a three-component heterocyclization utilizing gem-bromofluorocyclopropanes, nitrosyl tetrafluoroborate, and nitrile solvents . This reaction pathway leads to the formation of 4-fluoropyrimidine N-oxides, which are important derivatives with potential applications in medicinal chemistry and materials science.
The researchers developed a two-step synthetic approach to 4-fluoropyrimidine N-oxides from alkenes under mild conditions using this heterocyclization reaction . This represents a significant advancement in synthetic methodology for accessing these fluorinated heterocycles, potentially expanding the toolkit available to medicinal chemists working with fluorinated compounds.
Synthetic Approach | Starting Materials | Conditions | Product | Advantages |
---|---|---|---|---|
Three-Component Heterocyclization | gem-Bromofluorocyclopropanes, NOBF4, nitrile solvent | Mild conditions | 4-Fluoropyrimidine N-oxides | Two-step process from alkenes, novel methodology |
Industrial Method | 5-Fluorouracil, trichloroethylene, triphosgene | Room temperature initially, reflux for 2-24 hours | 2,4-Dichloro-5-fluoropyrimidine | High yield, high purity (>98%), environmentally friendly |
Relationship to Medicinal Chemistry
Fluoropyrimidines in Cancer Treatment
While specific information about 4-fluoropyrimidine's pharmaceutical applications is limited in the provided search results, it belongs to the broader class of fluoropyrimidines that have significant applications in cancer chemotherapy. Fluoropyrimidine-based therapies, such as oral fluoropyrimidine monotherapy, have shown effectiveness as adjuvant treatments for various cancers, including high-risk stage II colon cancer .
Toxicity Considerations
An important aspect of fluoropyrimidine compounds in medical applications is the potential for treatment-related toxicity. Research has identified genetic factors that contribute to variability in fluoropyrimidine toxicity among patients. Notably, single nucleotide variations (SNVs) and copy number variations (CNVs) in the dihydropyrimidine dehydrogenase (DPYD) gene, which encodes the rate-limiting enzyme in fluoropyrimidine metabolism, have been associated with severe adverse reactions .
A study of Canadian patients investigated the presence of DPYD exon 4 deletion and its relationship to fluoropyrimidine-associated toxicity. The findings suggested that CNVs in DPYD may be an underappreciated determinant of fluoropyrimidine toxicity, although the allele frequency was lower (0.2%) than previously reported in Finnish populations (2.4%) .
Table 3: Survival Outcomes with Fluoropyrimidine Treatment in High-Risk Stage II Colon Cancer
Recent Research Developments
Advances in Synthesis and Applications
Recent research has focused on developing novel methods for synthesizing fluorinated pyrimidine derivatives. The three-component heterocyclization approach mentioned earlier represents a significant advancement in accessing 4-fluoropyrimidine N-oxides . These compounds may serve as valuable intermediates for further chemical transformations or as target molecules with potential biological activity.
Pharmacogenetic Studies
Systematic reviews have investigated associations between germline variations and fluoropyrimidine-induced toxicity. These reviews have identified polymorphisms in genes like DPYD and TYMS as statistically significantly associated with fluoropyrimidine-induced toxicity, with DPYD variations having clinical significance . Such pharmacogenetic studies are crucial for advancing personalized medicine approaches to fluoropyrimidine-based therapies.
Analytical Considerations
Structural Characterization
The structural characterization of 4-fluoropyrimidine and its derivatives typically involves various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H, 13C, and 19F NMR, is essential for confirming the structure and purity of fluorinated pyrimidines . X-ray crystallography has also been employed to determine the precise three-dimensional structure of these compounds, providing valuable information about bond lengths, angles, and molecular conformation.
Computational Studies
Computational studies have been utilized to understand the electronic properties and reactivity of fluorinated pyrimidines. These studies often involve calculating atomic coordinates and absolute energies, which can provide insights into the compound's behavior in various chemical environments .
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